molecular formula C19H18F3N5OS B10964262 N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

Cat. No.: B10964262
M. Wt: 421.4 g/mol
InChI Key: RSDJUAXYOTUJSX-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzothiadiazol-4-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide is a complex organic compound that features a benzothiadiazole core, a trifluoromethyl-substituted phenyl ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide typically involves multiple steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic aromatic substitution using reagents such as trifluoromethyl iodide.

    Piperazine Coupling: The piperazine moiety is coupled to the benzothiadiazole core through nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the benzothiadiazole core, leading to the formation of dihydrobenzothiadiazole derivatives.

    Substitution: The trifluoromethyl-substituted phenyl ring can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include oxidized piperazine derivatives, reduced benzothiadiazole compounds, and substituted phenyl derivatives.

Scientific Research Applications

N-(2,1,3-Benzothiadiazol-4-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its photoluminescent properties.

    Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors in the central nervous system, modulating their activity.

    Pathways Involved: It influences signaling pathways related to neurotransmission and neuroprotection, potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: A simpler analog used in photoluminescent applications.

    Trifluoromethylphenyl Piperazine: Known for its use in medicinal chemistry as a building block for various drugs.

    Acetamide Derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

N-(2,1,3-Benzothiadiazol-4-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide is unique due to its combination of a benzothiadiazole core, trifluoromethyl group, and piperazine moiety, which confer distinct electronic and steric properties. These features enhance its utility in diverse applications, from drug design to materials science.

Properties

Molecular Formula

C19H18F3N5OS

Molecular Weight

421.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C19H18F3N5OS/c20-19(21,22)13-3-1-4-14(11-13)27-9-7-26(8-10-27)12-17(28)23-15-5-2-6-16-18(15)25-29-24-16/h1-6,11H,7-10,12H2,(H,23,28)

InChI Key

RSDJUAXYOTUJSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=NSN=C32)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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